N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
Description
This compound features a chromene-2-carboxamide core linked to a sulfamoylphenyl group substituted with a 2,6-dimethylpyrimidin-4-yl moiety. The dimethylpyrimidine and chromene moieties may enhance binding affinity and metabolic stability compared to simpler analogs .
Properties
Molecular Formula |
C24H22N4O5S |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H22N4O5S/c1-13-9-14(2)23-19(10-13)20(29)12-21(33-23)24(30)27-17-5-7-18(8-6-17)34(31,32)28-22-11-15(3)25-16(4)26-22/h5-12H,1-4H3,(H,27,30)(H,25,26,28) |
InChI Key |
USSGOTQNSZWZRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=NC(=C4)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the carboxamide group. The pyrimidine ring is then synthesized separately and attached to the chromene core via a sulfamoyl linkage.
Chromene Core Synthesis: The chromene core can be synthesized through a condensation reaction involving salicylaldehyde and an appropriate diketone under acidic conditions.
Carboxamide Formation: The carboxamide group is introduced by reacting the chromene derivative with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Pyrimidine Ring Synthesis: The pyrimidine ring is synthesized through a cyclization reaction involving an appropriate nitrile and an amidine.
Final Coupling: The final step involves coupling the pyrimidine derivative with the chromene core using a sulfamoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide. Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives containing sulfamoyl groups have been shown to interact with specific molecular targets, leading to cytotoxic effects against human cancer cells .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Compounds featuring pyrimidine and sulfamoyl moieties are often evaluated for their ability to inhibit bacterial growth and combat infections. Preliminary studies indicate that this compound may exhibit similar properties, warranting further investigation into its efficacy against resistant bacterial strains .
Enzyme Inhibition
This compound may serve as an enzyme inhibitor due to its ability to interact with active sites on various enzymes. This interaction can modulate biochemical pathways relevant to disease states, particularly in cancer and metabolic disorders .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in disease mechanisms. These computational approaches provide insights into the compound's potential as a lead candidate for drug development .
Material Science
The unique structural features of this compound also make it a candidate for applications in material science. Its ability to form stable complexes with metals or other organic compounds can be explored for developing new materials with specific properties such as conductivity or catalytic activity.
Case Studies
Mechanism of Action
The mechanism by which N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For instance, the compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering metabolic processes.
Comparison with Similar Compounds
Pyrimidine-Substituted Sulfonamides
- Compound CF7 (): Structure: 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide. Molecular Weight: 493.53 g/mol (vs. ~495–500 g/mol estimated for the target compound). Yield: 83% (indicating favorable synthetic feasibility). Key Differences: The pyrimidin-2-yl group in CF7 lacks the 2,6-dimethyl substitution present in the target compound.
Sulfamethoxazole-Related Compounds () :
- Example: N-{4-[N-(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide (Related Compound A).
- Molecular Weight: 295.31 g/mol (simpler structure with isoxazole instead of pyrimidine).
- Activity: Sulfamethoxazole is an antibiotic, whereas the target compound’s chromene-carboxamide group may shift its pharmacological profile toward kinase inhibition or anticancer activity .
Substituent Effects on Cytotoxic Activity ()
A study on aryl-substituted pyridine derivatives demonstrated that substituents on the sulfamoylphenyl group significantly modulate cytotoxicity:
Hydrogen-Bonding and Crystallographic Insights
- Hydrogen-Bonding Patterns (): The sulfamoyl group (-SO₂NH-) in the target compound can act as both a hydrogen bond donor and acceptor, similar to CF7 and sulfamethoxazole analogs.
- Crystallographic Tools () : Structural refinement using SHELX software (e.g., SHELXL) may reveal conformational differences between the target compound and analogs, such as torsion angles in the sulfamoyl linkage or chromene ring .
Biological Activity
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H20N4O4S
- Molecular Weight : 398.44 g/mol
Biological Activity Overview
Recent studies have indicated that this compound exhibits a range of biological activities, particularly in the fields of anticancer and antimicrobial research. Below are key findings from various studies:
Anticancer Activity
-
In Vitro Studies : The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Notably, it demonstrated significant activity against breast cancer (MCF-7) and ovarian cancer (A2780) cell lines with IC50 values indicating potent inhibitory effects.
These results suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Cell Line IC50 (µM) MCF-7 0.50 A2780 3.58 K562 (leukemia) 7.10 - Mechanism of Action : The proposed mechanism includes the inhibition of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways. Further investigations are ongoing to elucidate specific targets within these pathways .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various pathogens:
-
Bacterial Inhibition : In vitro assays revealed that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.
These findings indicate potential for development as a new antimicrobial agent .
Bacteria Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL
Case Studies and Research Findings
- Study on Antiproliferative Effects : A study conducted by researchers evaluated the compound's effects on multiple cancer cell lines. It was found to significantly inhibit cancer cell growth in a dose-dependent manner, supporting its potential as an anticancer therapeutic agent .
- Antimicrobial Evaluation : Another study focused on the antibacterial properties of this compound, comparing it with standard antibiotics. The results showed that it could be effective against resistant strains of bacteria, highlighting its therapeutic potential in treating infections caused by multi-drug resistant organisms .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for determining the crystal structure of this compound, and how do crystallographic tools like SHELX enhance accuracy?
- Answer: Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for resolving complex molecular structures. The SHELX suite (e.g., SHELXL for refinement) is widely used due to its robustness in handling twinned or high-resolution data. For example, SHELXL incorporates constraints for hydrogen bonding and thermal displacement parameters, critical for accurately modeling the sulfamoyl and chromene moieties . Preprocessing with WinGX or ORTEP-3 ensures proper visualization and validation of hydrogen-bonding networks .
Q. How can researchers design synthetic routes for this compound while minimizing side reactions?
- Answer: Retrosynthetic analysis should prioritize protecting groups for the sulfamoyl and carboxamide functionalities. A stepwise approach (e.g., coupling the 2,6-dimethylpyrimidine sulfonamide fragment with the chromene-carboxamide core via amidation) reduces steric hindrance. Monitoring intermediates using NMR (e.g., δ 2.34 ppm for methyl groups in pyrimidine) and IR (e.g., 1665 cm for C=O stretching) ensures reaction fidelity .
Q. What spectroscopic techniques are essential for characterizing this compound’s purity and stability?
- Answer:
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assay models?
- Answer: Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). For instance, discrepancies in IC values may arise from differential membrane permeability of the sulfamoyl group. Employ molecular dynamics simulations to assess binding pocket accessibility in silico, guided by crystallographic data . Statistical frameworks like Bayesian meta-analysis can quantify assay variability .
Q. What strategies optimize the compound’s solubility without compromising its hydrogen-bonding pharmacophore?
- Answer: Introduce polar auxiliaries (e.g., PEG chains) at non-critical positions (e.g., 8-methyl of chromene). Graph set analysis (e.g., Etter’s rules) identifies hydrogen-bond donors/acceptors (e.g., sulfamoyl NH→pyrimidine N interactions) to preserve supramolecular stability. Solubility parameters () calculated via Hansen solubility spheres guide solvent selection for co-crystallization .
Q. How should researchers design a mechanistic study to elucidate the compound’s mode of action in enzymatic systems?
- Answer: Use stopped-flow kinetics to measure binding kinetics () and isothermal titration calorimetry (ITC) for thermodynamic profiling (, ). Isotopic labeling (e.g., -sulfamoyl) coupled with 2D NMR (e.g., - HSQC) maps interaction sites. Contrast results with negative controls (e.g., methyl-group deletion mutants) .
Methodological Considerations
Q. What computational tools are recommended for predicting intermolecular interactions in solid-state forms?
- Answer: Mercury (CCDC) and CrystalExplorer enable visualization of Hirshfeld surfaces and fingerprint plots, critical for analyzing π-π stacking (chromene rings) and C-H···O interactions. Pair distribution function (PDF) analysis supplements SC-XRD for amorphous phase characterization .
Q. How can researchers address batch-to-batch variability in synthesis?
- Answer: Implement quality-by-design (QbD) principles:
- Define critical quality attributes (CQAs): e.g., enantiomeric excess (HPLC), residual solvents (GC-MS).
- Use design of experiments (DoE) to optimize reaction parameters (temperature, catalyst loading).
- Process analytical technology (PAT) tools like inline FTIR monitor reaction progress in real time .
Theoretical Frameworks
Q. How does the quadripolar methodological model apply to structure-activity relationship (SAR) studies?
- Answer: The model integrates four poles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
